molecular formula C19H15ClFN5O3S B2454869 N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888428-19-1

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2454869
CAS No.: 888428-19-1
M. Wt: 447.87
InChI Key: VJHCBSMQMUUWTF-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, specifically designed for cancer research. Its primary research value lies in its ability to selectively target and inhibit FGFR signaling pathways, which are frequently dysregulated in various cancers, including endometrial, bladder, and breast cancers, contributing to tumor proliferation, survival, and angiogenesis. The compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signal transduction. This mechanism makes it an invaluable tool for elucidating the complex roles of FGFRs in oncogenesis and for exploring targeted therapeutic strategies. Researchers utilize this inhibitor in in vitro and in vivo models to study tumor biology, assess the efficacy of FGFR-targeted approaches, and investigate potential mechanisms of resistance. Its high selectivity profile helps minimize off-target effects, providing clearer experimental readouts in phenotypic assays and functional genomics studies focused on the FGFR axis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Source for FGFR inhibitor classification and research context: https://pubchem.ncbi.nlm.nih.gov/compound/132386375.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3S/c20-10-5-7-11(8-6-10)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)12-3-1-2-4-13(12)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHCBSMQMUUWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, also known by its CAS number 868225-54-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN5O3SC_{17}H_{14}ClN_{5}O_{3}S, with a molecular weight of approximately 435.9 g/mol. The compound features a pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those similar to this compound. For instance:

  • Inhibition of Bacterial Growth : In vitro studies have shown that derivatives of pyrimidine can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 66 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to inhibit key bacterial enzymes or disrupt cellular processes. For example, some pyrimidine derivatives inhibit DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Substituent Effects : The presence of halogen substituents (like chlorine or fluorine) on the aromatic rings enhances lipophilicity and may improve the compound’s ability to penetrate bacterial membranes .
  • Functional Groups : The introduction of amino and thio groups has been associated with increased antimicrobial potency. For instance, compounds featuring thiol or thioether functionalities often exhibit enhanced activity due to their ability to interact with bacterial proteins .

Case Studies

Several research efforts have been directed towards exploring the biological activities of compounds related to this compound:

StudyCompoundActivityMIC (µg/mL)Reference
1Pyrimidine derivativeAntibacterial against S. aureus66
2ThioxopyrimidineBactericidal against E. coli31.25
3Novel pyrimidine analogAntifungal against C. albicans40

Scientific Research Applications

Antimicrobial Applications

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide exhibits notable antimicrobial properties.

Mechanism of Action :
The compound's efficacy is attributed to its ability to inhibit bacterial enzymes critical for DNA replication, such as DNA gyrase and topoisomerase IV. Studies have shown that derivatives with similar structures exhibit Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 66 µg/mL against bacteria like Staphylococcus aureus and Escherichia coli .

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Pyrimidine derivatives are known for their ability to interfere with cellular processes associated with cancer cell proliferation.

Case Studies :
Several studies have highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research has indicated that compounds with similar structures can inhibit tumor growth in various cancer models by modulating cell cycle progression and promoting programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Findings :

  • Substituent Effects : The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity, improving membrane penetration and bioavailability.
  • Functional Groups : Amino and thio groups contribute significantly to the antimicrobial potency by facilitating interactions with bacterial proteins .

Summary of Applications

Application AreaDescriptionRelevant Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaMICs between 31.25 to 66 µg/mL
Cancer TherapyInduces apoptosis in cancer cellsInhibition of tumor growth in various models
Drug DesignPotential lead compound for new therapeutic agentsModulation of key cellular processes

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction Reagents/Conditions Outcome
Sulfoxide formationH₂O₂ (30%), 0–25°C, methanol solventPartial oxidation to sulfoxide
Sulfone formationmCPBA (3 eq.), DCM, refluxComplete oxidation to sulfone
  • Mechanism : Electrophilic attack by peroxides on the sulfur atom, followed by sequential oxygen insertion.

  • Structural Impact : Oxidation alters the electronic environment of the pyrimidine ring, potentially modulating biological activity.

Hydrolysis of Amide Bonds

The compound contains two amide groups: a 4-chlorophenylamino-2-oxoethyl moiety and a 2-fluorobenzamide group. These undergo hydrolysis under acidic or basic conditions.

Amide Site Conditions Products
4-Chlorophenylamino amide6M HCl, 100°C, 12 hours4-chlorophenylamine + thioglycolic acid
2-Fluorobenzamide2M NaOH, reflux, 8 hours2-fluorobenzoic acid + pyrimidine amine
  • Kinetics : The electron-withdrawing fluorine on the benzamide slows hydrolysis compared to non-fluorinated analogs .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group may undergo substitution reactions with nucleophiles at the para-chlorine position.

Nucleophile Conditions Product
HydroxideKOH, DMSO, 120°C, 24 hours4-hydroxyphenyl derivative
AminesNH₃ (aq.), Cu catalyst, 80°C4-aminophenyl derivative
  • Activation : The electron-withdrawing fluorine on the adjacent benzamide enhances the leaving-group ability of chlorine .

Acylation/Alkylation of the Pyrimidine Amino Group

The 4-amino group on the pyrimidine ring reacts with electrophiles.

Reaction Type Reagents Product
AcylationAcetyl chloride, pyridine, 0°CN-acetylated pyrimidine
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-methylated pyrimidine
  • Regioselectivity : The amino group’s position on the pyrimidine ring directs reactivity toward electrophilic attack .

Reduction of the Dihydropyrimidinone Core

The 6-oxo group on the dihydropyrimidinone ring can be reduced to a hydroxyl group.

Reducing Agent Conditions Outcome
NaBH₄Ethanol, 50°C, 6 hours6-hydroxy-1,6-dihydropyrimidine
LiAlH₄THF, 0°C, 2 hoursOver-reduction to tetrahydropyrimidine

Electrophilic Aromatic Substitution

The 2-fluorobenzamide moiety may undergo substitution at activated positions.

Reaction Reagents Site
NitrationHNO₃/H₂SO₄, 0°CMeta to fluorine
SulfonationSO₃, H₂SO₄, 50°CPara to fluorine
  • Directing Effects : Fluorine’s electron-withdrawing nature deactivates the ring, favoring meta substitution .

Q & A

Q. What are the key structural features of this compound, and what analytical methods are used for characterization?

The compound contains a pyrimidine core with thioether, fluorobenzamide, and 4-chlorophenylacetamide substituents. Key characterization methods include:

  • X-ray crystallography : Resolve 3D structure using SHELX software (single-crystal refinement for bond angles, torsion angles, and packing interactions) .
  • NMR spectroscopy : Assign protons (e.g., NH groups at δ 10–12 ppm) and carbons (carbonyl carbons at δ 165–175 ppm) for functional group validation.
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 463.8).

Q. What synthetic routes are reported for this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Construct the pyrimidine ring via Biginelli-like condensation of thiourea, β-ketoester, and aldehyde derivatives .
  • Step 2 : Introduce the thioether linkage using alkylation with 2-bromoacetamide intermediates (e.g., reflux in DMF with K₂CO₃) .
  • Step 3 : Couple fluorobenzamide via amide bond formation (EDCI/HOBt activation, 0°C to RT) .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (EtOH/H₂O) .

Q. Which biological assays are commonly used to evaluate its activity?

  • Enzyme inhibition : Kinase assays (e.g., ADP-Glo™ for IC₅₀ determination) .
  • Antimicrobial testing : Microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate antimicrobial activity with both broth microdilution and time-kill kinetics to rule out false positives .
  • Purity analysis : Use HPLC-MS to confirm >95% purity (e.g., C18 column, acetonitrile/water gradient) and rule out impurities as confounding factors .
  • Dose-response curves : Perform triplicate experiments with statistical modeling (e.g., nonlinear regression for IC₅₀ consistency) .

Q. What computational approaches predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina to model binding poses in kinase ATP-binding pockets (PDB: 3PP0) .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR modeling : Develop 2D descriptors (e.g., LogP, polar surface area) to correlate structural features with bioactivity .

Q. How can synthesis conditions be optimized using design of experiments (DoE)?

  • Factors : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (K₂CO₃ vs. Cs₂CO₃).
  • Response surface methodology : Use a central composite design to maximize yield (e.g., 75% → 92% via 80°C in DMF with K₂CO₃) .
  • Example Table :
ConditionTemperature (°C)SolventCatalystYield (%)
Baseline70DMFK₂CO₃75
Optimized80DMFK₂CO₃92

Q. What methods assess its thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) : Measure weight loss (5% at 220°C, major decomposition at 300°C) .
  • DSC : Identify melting points (e.g., endothermic peak at 185°C) and polymorphic transitions .
  • LC-MS degradation studies : Heat at 100°C for 24h to identify hydrolytic byproducts (e.g., cleaved amide bonds) .

Q. How does structural variation in analogs affect bioactivity?

  • SAR Table :
Analog SubstituentBioactivity (IC₅₀, μM)Key Finding
4-Fluorobenzamide (parent)0.45 ± 0.02High kinase inhibition
3,4-Difluorobenzamide0.62 ± 0.03Reduced solubility
4-Nitrobenzylthio1.20 ± 0.10Improved antimicrobial activity
  • Critical groups : The 4-chlorophenylacetamide moiety enhances target binding, while fluorobenzamide improves metabolic stability .

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